REACTION_CXSMILES
|
[CH3:1][C:2]1[S:3][C:4]2[CH:10]=[CH:9][C:8]([C:11]([OH:13])=[O:12])=[CH:7][C:5]=2[N:6]=1.[C:14]([O-])([O-])=O.[Cs+].[Cs+].CI.O>CN(C=O)C.CCOC(C)=O>[CH3:1][C:2]1[S:3][C:4]2[CH:10]=[CH:9][C:8]([C:11]([O:13][CH3:14])=[O:12])=[CH:7][C:5]=2[N:6]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
CC=1SC2=C(N1)C=C(C=C2)C(=O)O
|
Name
|
|
Quantity
|
3.161 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
1.652 g
|
Type
|
reactant
|
Smiles
|
CI
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the heterogeneous mixture was further stirred at rt, under nitrogen, for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled to 0° C.
|
Type
|
STIRRING
|
Details
|
The resulting mixture was further stirred at 0° C. for 10 min.
|
Duration
|
10 min
|
Type
|
WAIT
|
Details
|
at rt for 16 h
|
Duration
|
16 h
|
Type
|
WASH
|
Details
|
The separated organic layer was further washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anh. MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CC=1SC2=C(N1)C=C(C=C2)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |